3,4-Dibrompyridin-2-amin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

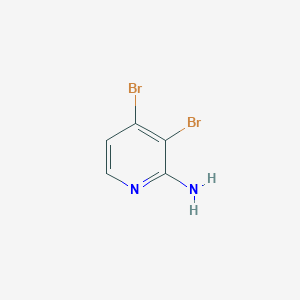

3,4-Dibromopyridin-2-amine, also known as 3,4-Dibromopyridin-2-amine, is a useful research compound. Its molecular formula is C5H4Br2N2 and its molecular weight is 251.91 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3,4-Dibromopyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dibromopyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

3,4-Dibromopyridin-2-amine can be synthesized through various methods, including palladium-catalyzed cross-coupling reactions. These reactions are essential for forming C–N bonds, which are crucial in the synthesis of anilines and their derivatives . The compound's unique structure allows it to participate in diverse chemical reactions, making it a valuable intermediate in organic synthesis.

Antitumor Activity

Research indicates that derivatives of 3,4-dibromopyridin-2-amine exhibit potential antitumor properties. For example, studies have shown that compounds derived from this amine can selectively inhibit tumor growth by targeting specific pathways involved in cancer progression .

Antimicrobial Properties

The compound has also been explored for its antimicrobial activities. Pyridine derivatives, including 3,4-dibromopyridin-2-amine, have been reported to possess significant antibacterial and antifungal properties. They serve as scaffolds for developing new antibiotics and antifungal agents .

Neuroprotective Effects

Recent studies suggest that 3,4-dibromopyridin-2-amine and its derivatives may play a role in neuroprotection. These compounds have been investigated for their ability to inhibit neuronal nitric oxide synthase (nNOS), which is linked to neurodegenerative disorders . This inhibition could lead to therapeutic applications in treating conditions like Alzheimer's disease.

Organic Electronics

The electronic properties of 3,4-dibromopyridin-2-amine make it suitable for applications in organic electronics. Its ability to form stable thin films is advantageous for developing organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) . The compound's bromine substituents enhance its electron affinity, contributing to better device performance.

Coordination Chemistry

In coordination chemistry, 3,4-dibromopyridin-2-amine acts as a ligand in metal complexes. These complexes can exhibit interesting catalytic properties and are used in various chemical transformations . The ability to coordinate with transition metals makes this compound valuable in catalysis.

Case Studies

Wirkmechanismus

Target of Action

The primary target of 3,4-Dibromopyridin-2-amine is the pyridine ring . The ring is deactivated due to the presence of the electron-withdrawing nitrogen atom of the pyridine, which draws electron density towards it .

Mode of Action

3,4-Dibromopyridin-2-amine interacts with its targets through a nucleophilic aromatic substitution reaction (SAr) . The ammonia attacks carbon at the 4-position preferably, rather than the carbon at the 3-position as this position is more deactivated . This attack results in the breakage of the double bond, leading to a loss of aromaticity .

Biochemical Pathways

The affected pathway involves the formation of a carbanionic Meisenheimer intermediate . The bromine at the 4-position then leaves and the double bond reforms, resulting in the restoration of aromaticity in the ring . This results in a net substitution of Br with an NH2 group .

Result of Action

The result of the action of 3,4-Dibromopyridin-2-amine is the substitution of a bromine atom with an ammonia molecule on the pyridine ring . This changes the chemical structure of the compound, potentially altering its physical and chemical properties.

Biologische Aktivität

3,4-Dibromopyridin-2-amine is a pyridine derivative characterized by the presence of two bromine atoms at the 3 and 4 positions and an amino group at the 2 position. This unique structural configuration contributes to its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of 3,4-dibromopyridin-2-amine, highlighting its potential as a kinase inhibitor, its synthesis, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of 3,4-dibromopyridin-2-amine is C5H4Br2N. The compound's structure can be represented as follows:

This configuration allows for specific interactions with biological targets, making it a subject of interest in drug discovery.

Kinase Inhibition

3,4-Dibromopyridin-2-amine has been identified as a potential kinase inhibitor , which is significant in cancer therapy. Kinases are enzymes that play crucial roles in cellular signaling pathways; their dysregulation is often implicated in cancer progression. The mechanism of action typically involves binding to the active site of the enzyme, thereby preventing substrate binding and subsequent phosphorylation events.

Recent studies have demonstrated that this compound exhibits high binding affinity to several kinases, suggesting its potential as a therapeutic agent in oncology .

Structure-Activity Relationship (SAR)

The biological activity of 3,4-dibromopyridin-2-amine is influenced by its structural features. A comparative analysis with similar compounds reveals insights into its SAR:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Amino-3-bromopyridine | C5H6BrN | Contains one bromine atom; less reactive |

| 3-Bromo-2-amino-pyridine | C5H6BrN | Bromine at position 3 only; different reactivity |

| 4-Amino-3-bromopyridine | C5H6BrN | Amino group at position 4; different biological activity |

| 3,4-Dibromopyridin-2-amine | C5H4Br2N | Unique arrangement enhances reactivity and inhibition potential |

The presence of bromine atoms at both the 3 and 4 positions significantly enhances the compound's ability to interact with target proteins compared to its analogs .

Anticancer Activity

A study evaluated the anticancer properties of 3,4-dibromopyridin-2-amine against various cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation in a dose-dependent manner. The mechanism was attributed to its ability to induce apoptosis through modulation of key signaling pathways involved in cell survival .

Antimicrobial Properties

In another investigation focusing on antimicrobial activity, 3,4-dibromopyridin-2-amine was tested against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. Docking studies revealed strong interactions with bacterial proteins, further supporting its potential as an antimicrobial agent .

Eigenschaften

IUPAC Name |

3,4-dibromopyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2/c6-3-1-2-9-5(8)4(3)7/h1-2H,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLDPKNBHRCYRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90615602 |

Source

|

| Record name | 3,4-Dibromopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.91 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127321-90-8 |

Source

|

| Record name | 3,4-Dibromopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.